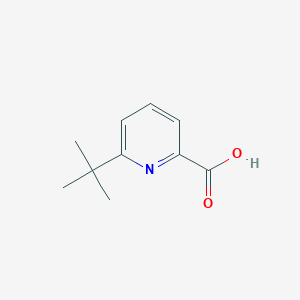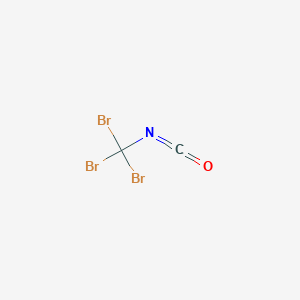
6-(tert-Butyl)picolinsäure
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Herbizide Aktivität
6-(tert-Butyl)picolinsäure wird bei der Entwicklung und Synthese neuer Herbizide eingesetzt . Beispielsweise wird sie bei der Herstellung von 6-(5-Aryl-substituierten-1-Pyrazolyl)-2-Picolinsäure-Verbindungen verwendet, die eine potente herbizide Aktivität gezeigt haben . Diese Verbindungen wurden auf ihre inhibitorische Aktivität gegen das Wachstum von Arabidopsis thaliana-Wurzeln getestet .
Struktur-Aktivitäts-Beziehungsstudien
Diese Verbindung wird auch in Struktur-Aktivitäts-Beziehungsstudien (SAR) verwendet . Diese Studien sind wichtig, um die Beziehung zwischen der chemischen Struktur eines Moleküls und seiner biologischen Aktivität zu verstehen .
Synthese neuer Verbindungen
this compound wird als Baustein bei der Synthese neuer Verbindungen verwendet . Beispielsweise wird sie bei der Synthese von 6-Aryl-2-Picolinaten verwendet, die eine ausgezeichnete herbizide Aktivität aufweisen .
Molekulardokking-Analysen
Diese Verbindung wird in Molekulardokking-Analysen verwendet . Diese Analysen sind entscheidend, um zu verstehen, wie Moleküle in biologischen Systemen miteinander interagieren .
Chemische Analyse
this compound kann mit verschiedenen Techniken wie NMR, HPLC, LC-MS, UPLC & mehr analysiert werden . Diese Techniken sind unerlässlich, um die Reinheit, Struktur und andere Eigenschaften der Verbindung zu bestimmen .
Katalyse von Oxidationsprozessen
Picolinsäure, eine verwandte Verbindung, wurde bei der Katalyse von Oxidationsprozessen eingesetzt . Es ist möglich, dass this compound ähnliche Anwendungen haben könnte .
Wirkmechanismus
Target of Action
The primary target of 6-(tert-Butyl)picolinic acid is zinc finger proteins (ZFPs) . ZFPs are involved in various cellular functions, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
6-(tert-Butyl)picolinic acid works by binding to ZFPs , which changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction with ZFPs is crucial for the compound’s anti-infective and immunomodulatory properties .
Biochemical Pathways
It is known that the compound plays a key role inzinc transport . This suggests that it may influence pathways related to zinc homeostasis and the function of zinc-dependent enzymes.
Result of Action
The molecular and cellular effects of 6-(tert-Butyl)picolinic acid’s action are primarily related to its interaction with ZFPs. By binding to these proteins and disrupting zinc binding, the compound can inhibit the function of ZFPs . This can have various downstream effects, depending on the specific roles of the affected ZFPs.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-(tert-Butyl)picolinic acid in lab experiments is its relatively low cost and ease of synthesis. Another advantage is its stability and solubility in water and organic solvents. However, one limitation is its limited availability and purity, which can affect the reproducibility of experiments.
Zukünftige Richtungen
There are several future directions for the study of 6-(tert-Butyl)picolinic acid. One direction is the further investigation of its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another direction is the study of its potential use as a plant growth regulator and its effects on crop yields. Additionally, the use of 6-(tert-Butyl)picolinic acid as a ligand in metal-organic frameworks could be further explored for its potential applications in catalysis and gas storage.
Eigenschaften
IUPAC Name |
6-tert-butylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(2,3)8-6-4-5-7(11-8)9(12)13/h4-6H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSBFPLFUAQEDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90609445 | |
| Record name | 6-tert-Butylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
848027-99-6 | |
| Record name | 6-tert-Butylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-tert-butylpyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,2-Dichloro-3-[(2,3-dichlorophenyl)methyl]-4-methylbenzene](/img/structure/B1628053.png)
![N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide](/img/structure/B1628054.png)

![(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol](/img/structure/B1628056.png)


![(3-Nitro[1,1'-biphenyl]-2-yl)methanol](/img/structure/B1628059.png)





